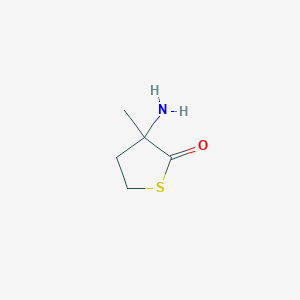

3-Amino-3-methylthiolan-2-one

Description

3-Amino-3-methylthiolan-2-one is a heterocyclic compound featuring a five-membered thiolactam ring (a lactam with a sulfur atom replacing one oxygen) substituted with an amino group and a methyl group at the 3-position. Its molecular formula is C₅H₉NOS, and it is structurally characterized by a cyclic amide backbone with sulfur participation.

Properties

CAS No. |

156574-58-2 |

|---|---|

Molecular Formula |

C5H9NOS |

Molecular Weight |

131.2 g/mol |

IUPAC Name |

3-amino-3-methylthiolan-2-one |

InChI |

InChI=1S/C5H9NOS/c1-5(6)2-3-8-4(5)7/h2-3,6H2,1H3 |

InChI Key |

SHPOQDAVWJDBGS-UHFFFAOYSA-N |

SMILES |

CC1(CCSC1=O)N |

Canonical SMILES |

CC1(CCSC1=O)N |

Synonyms |

alpha-methylhomocysteine thiolactone GL 2 GL-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence () lists impurities and related compounds for drospirenone/ethinyl estradiol formulations, none of which share structural homology with 3-Amino-3-methylthiolan-2-one. The compounds in (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol or naphthalenol derivatives) are primarily amino alcohols or aromatic alcohols with thiophene or naphthalene moieties. Below is a comparative analysis based on general structural and functional group differences:

Table 1: Structural and Functional Group Comparison

Key Observations:

Ring Systems: this compound contains a saturated thiolactam ring, enabling conformational rigidity and hydrogen-bonding capability via its amide group. Compounds in (e.g., thiophene- or naphthalene-containing derivatives) feature aromatic systems, which confer distinct electronic properties and stability.

Thiophene and naphthalene derivatives in prioritize aromatic interactions and steric effects, with fluorine in 1-fluoronaphthalene enhancing electrophilic substitution reactivity.

Applications: Thiolactams like this compound are explored for antibiotic or enzyme inhibitor design, whereas the compounds in are primarily process-related impurities or intermediates in steroid synthesis.

Research Findings and Data Gaps

- Synthesis: Thiolactams are typically synthesized via cyclization of mercaptoamides or through ring-closing metathesis. No specific protocol for this compound is documented in the provided evidence.

- Stability: Thiolactams generally exhibit moderate stability under acidic conditions but may hydrolyze in strong bases. Aromatic compounds in (e.g., naphthalenols) are more stable under physiological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.